Carbamic acid, 4-(trimethylammonio)butyl ester, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride is a chemical compound with a unique structure that combines the properties of carbamic acid and quaternary ammonium compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 4-(trimethylammonio)butyl ester, chloride typically involves the reaction of carbamic acid derivatives with trimethylamine and butyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride undergoes various chemical reactions, including:
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are commonly used to catalyze the hydrolysis reaction.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products Formed
Hydrolysis: Carbamic acid and butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential role in biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of carbamic acid, 4-(trimethylammonio)butyl ester, chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can bind to negatively charged sites on proteins, affecting their function. The ester group can undergo hydrolysis, releasing active carbamic acid, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: A simpler compound with similar functional groups but lacking the quaternary ammonium group.
Methyl carbamate: An ester of carbamic acid with a methyl group instead of the butyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group.
Uniqueness
Carbamic acid, 4-(trimethylammonio)butyl ester, chloride is unique due to the presence of the quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological molecules .
Properties
CAS No. |
63981-83-9 |
---|---|
Molecular Formula |
C8H19ClN2O2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-carbamoyloxybutyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-10(2,3)6-4-5-7-12-8(9)11;/h4-7H2,1-3H3,(H-,9,11);1H |
InChI Key |
DSYBKRUBFHBULI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCOC(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.